molecular formula C19H21NO4 B557747 Fmoc-D-allo-threoninol CAS No. 143143-54-8

Fmoc-D-allo-threoninol

Cat. No. B557747
M. Wt: 327.4 g/mol
InChI Key: YOKDHMTZJSRRIQ-XIKOKIGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-allo-threoninol is a chemical compound with the molecular formula C19H21NO4 . It has a molecular weight of 327.37 . The compound is used for research and development purposes .


Synthesis Analysis

Fmoc-D-allo-threoninol is synthesized using the Fmoc group, which acts as a protective unit, preventing undesired reactions of the amino acid’s carboxyl group . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The Fmoc-D-allo-threoninol molecule contains a total of 47 bonds. There are 26 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 (thio-) carbamate (aliphatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .


Chemical Reactions Analysis

The Fmoc group in Fmoc-D-allo-threoninol is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-D-allo-threoninol has a molecular weight of 327.37 . It has a boiling point of 586.5±45.0 °C and a density of 1.259±0.06 g/cm3 . The compound is stored at temperatures below -15°C .

Scientific Research Applications

Solid Phase Synthesis of Glycopeptides Fmoc-D-allo-threoninol derivatives are utilized in the solid-phase synthesis of glycopeptides. For instance, derivatives of Fmoc-threonine with O-glycosidically peracetylated chains have been used in the solid-phase synthesis of the oncofetal fibronectin sequence, showcasing the utility of Fmoc-D-allo-threoninol in the synthesis of complex biomolecules (Luening, Norberg, & Tejbrant, 1989).

Carbonylated Peptide Synthesis Research has also been conducted on the solid-phase synthesis of carbonylated peptides using derivatives of Fmoc-D-allo-threoninol. This involves the design and synthesis of fully protected derivatives of novel unnatural amino acids, showcasing the role of Fmoc-D-allo-threoninol in the development of peptides with potential applications in understanding diseases related to oxidative stress (Waliczek, Kijewska, Stefanowicz, & Szewczuk, 2015).

Synthesis of Radiopharmaceuticals Fmoc-D-allo-threoninol is also a key component in the synthesis of octreotide and its analogs, used in the visualization and treatment of tumors. A novel approach involves anchoring Fmoc-threoninol to solid-phase resins, simplifying the synthetic procedure and enabling the efficient large-scale synthesis of these compounds (Hsieh, Wu, Chen, & Wang, 1999).

Safety And Hazards

When handling Fmoc-D-allo-threoninol, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Fmoc-D-allo-threoninol, like other Fmoc-protected amino acids, has potential applications in various fields. For instance, self-assembled hydrogels from Fmoc-protected amino acids have been evaluated as potential vehicles for drug delivery . The ease of synthesis and applications as functional materials make Fmoc-protected amino acids attractive for research and development .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S,3R)-1,3-dihydroxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKDHMTZJSRRIQ-XIKOKIGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426523
Record name Fmoc-D-allo-threoninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-allo-threoninol

CAS RN

143143-54-8
Record name Fmoc-D-allo-threoninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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